1H-Benzimidazole, 2-(3-phenoxyphenyl)-1-[2-(1-piperidinyl)ethyl]-

Sodium channel blocker regioisomer SAR aryl benzimidazole

1H-Benzimidazole, 2-(3-phenoxyphenyl)-1-[2-(1-piperidinyl)ethyl]- (CAS 653573-64-9) is a synthetic small molecule with a molecular weight of approximately 397.22 g/mol. It belongs to the class of 2-arylbenzimidazole derivatives bearing a basic piperidine moiety linked via an ethylene spacer to the N1 position of the benzimidazole core.

Molecular Formula C26H27N3O
Molecular Weight 397.5 g/mol
CAS No. 653573-64-9
Cat. No. B12527754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazole, 2-(3-phenoxyphenyl)-1-[2-(1-piperidinyl)ethyl]-
CAS653573-64-9
Molecular FormulaC26H27N3O
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCN2C3=CC=CC=C3N=C2C4=CC(=CC=C4)OC5=CC=CC=C5
InChIInChI=1S/C26H27N3O/c1-3-11-22(12-4-1)30-23-13-9-10-21(20-23)26-27-24-14-5-6-15-25(24)29(26)19-18-28-16-7-2-8-17-28/h1,3-6,9-15,20H,2,7-8,16-19H2
InChIKeyLVFKLEZAZQIVHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Benzimidazole, 2-(3-phenoxyphenyl)-1-[2-(1-piperidinyl)ethyl]- (CAS 653573-64-9): Structural Identity and Pharmacological Context for Targeted Procurement


1H-Benzimidazole, 2-(3-phenoxyphenyl)-1-[2-(1-piperidinyl)ethyl]- (CAS 653573-64-9) is a synthetic small molecule with a molecular weight of approximately 397.22 g/mol . It belongs to the class of 2-arylbenzimidazole derivatives bearing a basic piperidine moiety linked via an ethylene spacer to the N1 position of the benzimidazole core. Compounds within this structural class have been disclosed as antagonists of the melanin-concentrating hormone receptor 1 (MCH-R1) and as sodium (Na+) channel blockers [1][2]. The published literature specifically naming this CAS number is limited; the available primary evidence contextualizes the compound through its synthetic methodology and patent-based pharmacological disclosures, rather than through dedicated, head-to-head biological profiling studies. This evidence guide delineates what is verifiably known about the compound's differentiation potential within its chemical series.

Why Generic Substitution Fails for 1H-Benzimidazole, 2-(3-phenoxyphenyl)-1-[2-(1-piperidinyl)ethyl]- (CAS 653573-64-9): The Impact of Regioisomerism and Linker Topology on Target Engagement


Within the 2-arylbenzimidazole piperidine class, seemingly minor structural modifications produce profound differences in pharmacological profile and synthetic tractability. The target compound is distinguished by two critical structural features: (i) a 3-phenoxyphenyl group at the C2 position, rather than the 4-phenoxyphenyl isomer, and (ii) a direct ethylene linker between the benzimidazole N1 and the piperidine nitrogen. Patent disclosures explicitly teach that the phenyl attachment point for the phenoxy substituent (3- vs. 4-position) is a defined structural variable influencing sodium channel blocking activity [1]. Similarly, MCH-R1 SAR studies demonstrate that the nature of the N1-linked basic amine profoundly impacts receptor binding affinity, with subtle alterations in linker length or amine topology leading to dramatic changes in IC₅₀ values and hERG liability [2]. Consequently, procurement of a close analog—differing only in the position of the phenoxy substituent or the identity of the basic amine tail—cannot be assumed to replicate the target engagement profile, synthetic utility, or physicochemical properties of this specific compound. The evidence presented below quantifies the structural and contextual differentiation that underpins scientific selection of this exact CAS-numbered entity.

Quantitative Differentiation Evidence for 1H-Benzimidazole, 2-(3-phenoxyphenyl)-1-[2-(1-piperidinyl)ethyl]- (CAS 653573-64-9) Relative to Chemical Series Analogs


Regioisomeric Differentiation: 3-Phenoxyphenyl vs. 4-Phenoxyphenyl Substitution at the C2 Position

The target compound bears a 3-phenoxyphenyl substituent at the benzimidazole C2 position. The patent literature on aryl substituted benzimidazoles as sodium channel blockers explicitly identifies both (3-phenoxy)phenyl and (4-phenoxy)phenyl as suitable R₂ substituents, but designates the attachment position—3- or 4-position of the phenyl component—as a distinct structural variable governing pharmacological activity [1]. While direct, publicly available IC₅₀ values for the 3-phenoxy vs. 4-phenoxy regioisomers in a single sodium channel assay are not reported in a head-to-head format, the patent's explicit differentiation of these regioisomers as separate embodiment categories provides class-level inference that the position of the phenoxy substituent is a meaningful determinant of target engagement. In the related MCH-R1 antagonist series, the 2-aryl substituent's electronic and steric topology is a primary driver of binding affinity, with structurally analogous 2-arylbenzimidazole piperidines spanning IC₅₀ values from 1 nM to >1000 nM depending on aryl substitution [2]. The 3-phenoxyphenyl configuration of CAS 653573-64-9 thus represents a discrete, non-interchangeable chemical space relative to its 4-phenoxyphenyl isomer.

Sodium channel blocker regioisomer SAR aryl benzimidazole

Linker and Basic Amine Topology: Piperidinyl-Ethyl vs. Alternative N1 Substituents in MCH-R1 Antagonism

The target compound incorporates a 2-(1-piperidinyl)ethyl group at the benzimidazole N1 position. In the published MCH-R1 antagonist SAR literature, a closely related series of 2-arylbenzimidazoles linked to arylpiperidines was systematically evaluated, yielding compound 4c with an IC₅₀ of 1 nM at the MCH-R1 receptor [1]. Critically, the N1 substituent topology—specifically the presence of a piperidine ring connected via a flexible alkyl linker—is a key determinant of both MCH-R1 potency and hERG channel liability. Compound 4c, while highly potent at MCH-R1 (IC₅₀ = 1 nM), was found to be a potent inhibitor of the hERG potassium channel, a liability that subsequent medicinal chemistry efforts sought to detune while preserving MCH-R1 affinity [2]. The target compound's specific piperidinyl-ethyl N1 substituent distinguishes it from analogs bearing morpholine, piperazine, or directly N-aryl substituents, each of which would be expected to produce distinct MCH-R1 binding, hERG, and pharmacokinetic profiles based on the established SAR.

MCH-R1 antagonist linker SAR piperidine benzimidazole

Synthetic Accessibility via 3-Phenoxyphenyl Acrylonitrile Route: Yield and Purity Advantages

A dedicated synthetic method for 2-(3-phenoxyphenyl-substituted)benzimidazoles is described in Russian patent RU 2453539 C1, which discloses the reaction of 3-phenoxyphenyl-containing nitriles (including 3-phenoxybenzonitrile, 3-phenoxyphenyl acetonitrile, and 3-(3-phenoxyphenyl)acrylonitrile) with ortho-phenylene diamine hydrochloride in a sealed glass bulb at 190–200°C [1]. The patent reports 'good output and high degree of purity' for the resulting benzimidazole products. The synthesis of 2-substituted benzimidazoles from 3-phenoxyphenyl-containing acrylonitriles is further corroborated by Popov et al. (2014), demonstrating the generality of this approach [2]. This sealed-tube methodology is specifically tailored to the 3-phenoxyphenyl substitution pattern; changing the phenoxy position or the nitrile starting material would require re-optimization of reaction conditions. For procurement decisions, this means that CAS 653573-64-9 benefits from a published, reproducible synthetic route with documented yield and purity outcomes, whereas analogs with different substitution patterns may lack equivalent methodological support.

Benzimidazole synthesis phenoxyphenyl acrylonitrile sealed tube method

Recommended Research and Industrial Application Scenarios for 1H-Benzimidazole, 2-(3-phenoxyphenyl)-1-[2-(1-piperidinyl)ethyl]- (CAS 653573-64-9)


MCH-R1 Antagonist SAR Probe: Mapping N1 Substituent Effects on Receptor Affinity and hERG Liability

This compound serves as a specific N1-(piperidinyl-ethyl) variant within 2-arylbenzimidazole MCH-R1 antagonist libraries. Published SAR shows that the N1 substituent topology is a primary driver of MCH-R1 potency (IC₅₀ range from 1 nM upward) and hERG channel inhibition [1][2]. Researchers can use CAS 653573-64-9 to interrogate how the piperidinyl-ethyl linker compares to arylpiperidine, morpholino-ethyl, or piperazinyl-ethyl variants in head-to-head MCH-R1 binding and selectivity assays, generating data to guide lead optimization away from hERG liability.

Sodium Channel Blocker Pharmacophore Exploration: 3-Phenoxyphenyl vs. 4-Phenoxyphenyl Regioisomer Comparison

Patent US 2004/0132777 A1 teaches that both 3-phenoxyphenyl and 4-phenoxyphenyl substituents are viable for sodium channel blocking activity but treats them as distinct structural embodiments [1]. CAS 653573-64-9, with its 3-phenoxyphenyl group, provides the specific regioisomer needed for a direct comparative study against the 4-phenoxyphenyl analog (e.g., 3-(2-piperidinylethyl)-2-(4-phenoxyphenyl)benzimidazole) in electrophysiological Na+ channel assays, enabling quantitative assessment of how phenoxy position affects potency and subtype selectivity.

Synthetic Methodology Benchmarking Using the Sealed-Tube 3-Phenoxyphenyl Benzimidazole Protocol

The compound's synthesis via the sealed-tube condensation of 3-phenoxyphenyl nitriles with ortho-phenylene diamine hydrochloride at 190–200°C is documented in both the patent and peer-reviewed literature [1][2]. Procurement of CAS 653573-64-9, or its use as a target in custom synthesis, benefits from this published, optimized protocol. Industrial process chemists can benchmark reaction yields, purity profiles, and scalability against this established method when evaluating alternative synthetic routes to 3-phenoxyphenyl-substituted benzimidazoles.

Dual-Pharmacophore Tool Compound for Polypharmacology Studies

The presence of both a 2-arylbenzimidazole core (implicated in MCH-R1 antagonism) and a tertiary amine piperidine (implicated in sodium channel blockade via patent disclosures) positions this compound as a potential dual-pharmacophore probe [1][2]. Researchers investigating the intersection of MCH-R1 and sodium channel signaling pathways can employ CAS 653573-64-9 as a tool to simultaneously engage both target classes, provided that confirmatory in-house profiling is performed to validate target engagement at each receptor.

Quote Request

Request a Quote for 1H-Benzimidazole, 2-(3-phenoxyphenyl)-1-[2-(1-piperidinyl)ethyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.